![molecular formula C10H6F2O2S2 B2752091 5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid CAS No. 2248363-37-1](/img/structure/B2752091.png)
5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid
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Description
“5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid” is a thiophene derivative. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H . It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .Chemical Reactions Analysis
Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
Thiophene-2-carboxylic acid is a white solid with a molar mass of 128.15 g·mol−1 . It has a melting point of 125–127 °C .Mechanism of Action
Future Directions
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the future directions of “5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid” could be in these areas.
properties
IUPAC Name |
5-[5-(difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZCSOMRIGFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)F)C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid |
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